molecular formula C19H23N3O4S B15021085 Ethyl 1-({2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}carbonyl)piperidine-4-carboxylate

Ethyl 1-({2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}carbonyl)piperidine-4-carboxylate

Cat. No.: B15021085
M. Wt: 389.5 g/mol
InChI Key: ZCCQIZSXBCRSNX-UHFFFAOYSA-N
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Description

Ethyl 1-({2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}carbonyl)piperidine-4-carboxylate is a complex organic compound that belongs to the class of piperidinecarboxylates This compound is characterized by the presence of a piperidine ring, a thiazole ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-({2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}carbonyl)piperidine-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyaniline with thiazole-4-carboxylic acid, followed by the introduction of the piperidine ring through a nucleophilic substitution reaction. The final step involves esterification to introduce the ethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Solvent selection, temperature control, and purification techniques such as recrystallization and chromatography are crucial in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-({2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}carbonyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Ethyl 1-({2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}carbonyl)piperidine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1-({2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}carbonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiazole ring and methoxyphenyl group play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Ethyl 1-({2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}carbonyl)piperidine-4-carboxylate can be compared with similar compounds such as:

    Ethyl 4-amino-1-piperidinecarboxylate: Similar piperidine structure but lacks the thiazole and methoxyphenyl groups.

    4-[(4-Methoxyphenyl)amino]piperidine-1-carboxylate: Similar methoxyphenyl group but lacks the thiazole ring.

    Thiazole derivatives: Similar thiazole ring but different substituents on the piperidine ring.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C19H23N3O4S

Molecular Weight

389.5 g/mol

IUPAC Name

ethyl 1-[2-(4-methoxyanilino)-1,3-thiazole-4-carbonyl]piperidine-4-carboxylate

InChI

InChI=1S/C19H23N3O4S/c1-3-26-18(24)13-8-10-22(11-9-13)17(23)16-12-27-19(21-16)20-14-4-6-15(25-2)7-5-14/h4-7,12-13H,3,8-11H2,1-2H3,(H,20,21)

InChI Key

ZCCQIZSXBCRSNX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2=CSC(=N2)NC3=CC=C(C=C3)OC

Origin of Product

United States

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